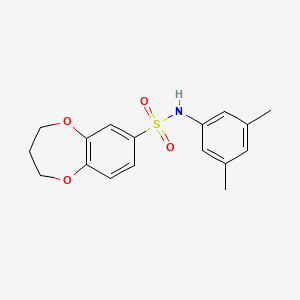
N-(3,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a useful research compound. Its molecular formula is C17H19NO4S and its molecular weight is 333.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C18H19NO6S
- Molecular Weight : 377.4 g/mol
The biological activity of this compound involves several mechanisms:
- Inhibition of Protein Interactions : The compound has been shown to inhibit the interaction between MDM2 and p53, a critical pathway in cancer biology. By disrupting this interaction, it promotes the activation of p53, leading to apoptosis in tumor cells .
- Caspase Activation : It induces the intrinsic apoptotic pathway by activating caspases 3, 7, and 9. This is significant for its anticancer properties as these caspases are essential for executing programmed cell death .
- Dual Inhibition : The compound also inhibits XIAP (X-linked inhibitor of apoptosis protein), enhancing its efficacy against cancer cells that express high levels of both MDM2 and XIAP .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits potent anticancer activity:
- IC50 Values : The compound showed an IC50 value of 0.3 μM against various cancer cell lines, indicating strong antiproliferative effects compared to other compounds in its class .
- Cell Line Sensitivity : It was found to be particularly effective against acute lymphoblastic leukemia (ALL) cell lines with IC50 values ranging from 0.3 to 0.4 μM .
Comparative Efficacy
A comparative analysis of various compounds revealed that this compound is significantly more potent than its analogs:
| Compound | IC50 (μM) | Notes |
|---|---|---|
| MX69 | 7.5 | Less potent; requires higher doses for efficacy |
| This compound | 0.3 | Significant enhancement in anticancer activity |
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in colony formation in neuroblastoma cell lines. The treated cells exhibited decreased colony number and size compared to controls .
- Clonogenic Assays : In assays using human normal bone marrow mononuclear cells, the compound did not adversely affect hematopoiesis compared to doxorubicin (Dox), which significantly reduced colony formation . This suggests a favorable safety profile for potential therapeutic use.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-8-13(2)10-14(9-12)18-23(19,20)15-4-5-16-17(11-15)22-7-3-6-21-16/h4-5,8-11,18H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQAXVFVTLPTHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













